
2-Deoxy-L-ribose-anilide
Descripción general
Descripción
2-Deoxy-L-ribose-anilide is an organic compound with the molecular formula C11H15NO3 and a molar mass of 209.24 g/mol It is a derivative of 2-deoxy-L-ribose, where the hydroxyl group at the second carbon is replaced by an anilide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-deoxy-L-ribose-anilide typically involves the following steps :
Starting Material: The synthesis begins with L-arabinose.
Formation of 1-alkoxy-L-arabinopyranose: L-arabinose is treated with an alcohol solvent in the presence of an acid to form 1-alkoxy-L-arabinopyranose.
Acylation: The 1-alkoxy-L-arabinopyranose is then reacted with acyl chloride to produce 1-alkoxy-2,3,4-triacyl-L-arabinopyranose.
Bromination: The alkoxy group is brominated to yield a 1-bromo-2,3,4-triacyl compound.
Reduction: The bromo compound is reduced using zinc in the presence of ethyl acetate and an organic base to form glycal.
Formation of 1-alkoxy-2-deoxy-3,4-diacyl-L-ribopyranose: Glycal is treated with an alcohol solvent in the presence of an acid.
Deprotection: The 1-alkoxy-2-deoxy-3,4-diacyl-L-ribopyranose is treated with a base to form 1-alkoxy-2-deoxy-L-ribopyranose.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-Deoxy-L-ribose-anilide undergoes various chemical reactions, including :
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The anilide group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: It can be hydrolyzed to yield 2-deoxy-L-ribose and aniline.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted anilides.
Hydrolysis Products: 2-deoxy-L-ribose and aniline.
Aplicaciones Científicas De Investigación
2-Deoxy-L-ribose-anilide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of nucleoside analogues, which are important in antiviral and anticancer research.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-deoxy-L-ribose-anilide involves its interaction with specific molecular targets :
Molecular Targets: It targets enzymes involved in nucleoside metabolism, such as nucleoside phosphorylases and deoxyribose-phosphate aldolases.
Pathways Involved: It participates in the synthesis of nucleoside analogues, which can inhibit viral replication and cancer cell proliferation by interfering with nucleic acid synthesis.
Comparación Con Compuestos Similares
2-Deoxy-L-ribose-anilide can be compared with other similar compounds, such as:
2-Deoxy-D-ribose-anilide: Similar in structure but differs in the stereochemistry of the ribose moiety.
2-Deoxy-L-ribose: Lacks the anilide group, making it less versatile in chemical reactions.
2-Deoxy-D-ribose: The D-isomer of 2-deoxy-L-ribose, used in different biological contexts.
Propiedades
IUPAC Name |
5-anilino-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-7-10-9(14)6-11(15-10)12-8-4-2-1-3-5-8/h1-5,9-14H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCBOKNPGJKONC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1NC2=CC=CC=C2)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


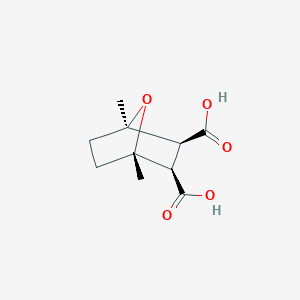

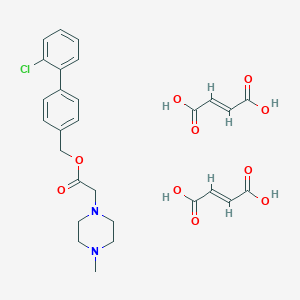

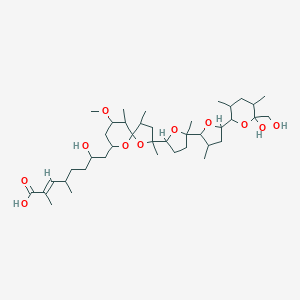


![(7S,9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B217356.png)
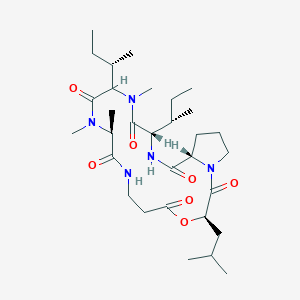
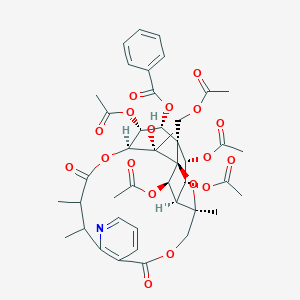

![(2R)-2-[[(2S)-2-[(2-methoxyacetyl)amino]-3-methylbutanoyl]-methylamino]-4-methyl-N-[(3R,6R,13S,16S,19R,29R,36S,37R)-3,19,26-tris[(2S)-butan-2-yl]-4,13,14,17,27,34,37-heptamethyl-6,29-bis(2-methylpropyl)-2,5,8,12,15,18,21,25,28,31,35-undecaoxo-16-propan-2-yl-1-oxa-4,7,11,14,17,20,24,27,30,34-decazacycloheptatriacont-36-yl]pentanamide](/img/structure/B217386.png)
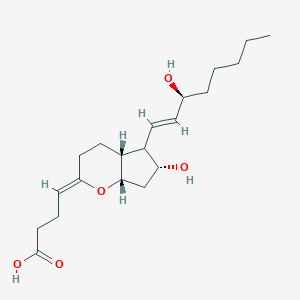
![3-[18-(2-Carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;iron(2+)](/img/structure/B217396.png)
